Methyl 2,3-dihydroxybenzoate
Overview
Description
Methyl 2,3-dihydroxybenzoate is an organic compound with the molecular formula C8H8O4 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methanol molecule, and the benzene ring is substituted with two hydroxyl groups at the 2 and 3 positions
Mechanism of Action
Target of Action
Methyl 2,3-dihydroxybenzoate primarily targets the enzyme 2,3-dihydroxybenzoate decarboxylase . This enzyme is involved in the decarboxylation of 2,3-dihydroxybenzoate, a process that is crucial in various biochemical reactions .
Mode of Action
The interaction of this compound with its target enzyme involves a unique catalytic mechanism. The compound travels through a V-shaped tunnel in the enzyme, and the side chain conformation of a tyrosine residue controls the entry and exit of the compound during reversible reactions . This interaction is direction-dependent, meaning it varies depending on whether the enzyme is undergoing decarboxylation or carboxylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the decarboxylation of 2,3-dihydroxybenzoate . This process is crucial in various biochemical reactions, including the synthesis of certain organic compounds . The downstream effects of this pathway are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with 2,3-dihydroxybenzoate decarboxylase. By influencing the activity of this enzyme, the compound can affect the decarboxylation of 2,3-dihydroxybenzoate, thereby influencing various biochemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the direction of the enzyme catalytic reactions . At different pH values, the forward and reverse reactions could be separated . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-dihydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For instance, the use of solid acid catalysts or microwave-assisted synthesis can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Ester derivatives or ethers.
Scientific Research Applications
Methyl 2,3-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications due to its antioxidant properties.
Industry: It is used in the production of dyes, fragrances, and pharmaceuticals.
Comparison with Similar Compounds
Methyl 2,3-dihydroxybenzoate can be compared with other similar compounds such as:
Methyl 3,4-dihydroxybenzoate: This compound has hydroxyl groups at the 3 and 4 positions, which can affect its reactivity and biological activity.
Methyl 2,5-dihydroxybenzoate: The hydroxyl groups at the 2 and 5 positions can lead to different chemical and physical properties.
Methyl 2,6-dihydroxybenzoate: The hydroxyl groups at the 2 and 6 positions can influence its interaction with molecular targets.
Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2,3-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAJWTSNTNAEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178836 | |
Record name | Methyl 2,3-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411-83-8 | |
Record name | Methyl 2,3-dihydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2411-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-dihydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3-dihydroxybenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,3-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2,3-dihydroxybenzoate's discovery in Garcinia mangostana L.?
A: The identification of this compound in young Garcinia mangostana L. fruits is noteworthy because this is the first reported instance of this compound being found in this plant species []. This discovery contributes to the expanding knowledge of the phytochemical diversity of Garcinia mangostana L., which is known for its edible fruit, the mangosteen.
Q2: How does the antibacterial activity of this compound compare to Methyl gallate?
A: Research indicates that this compound demonstrates comparable or even slightly stronger antibacterial activity against Ralstonia solanacearum compared to Methyl gallate []. This is significant because Ralstonia solanacearum is a devastating plant pathogen that causes bacterial wilt disease in various crops.
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